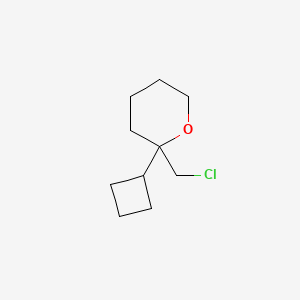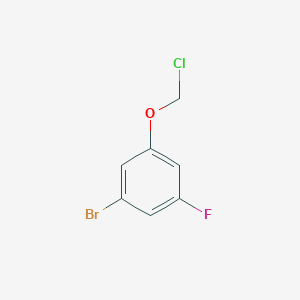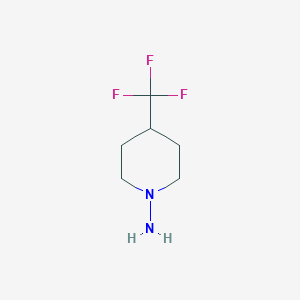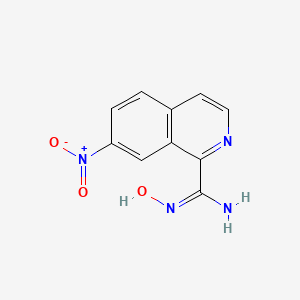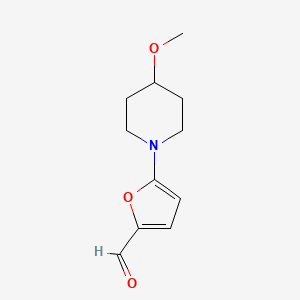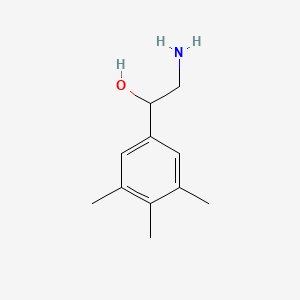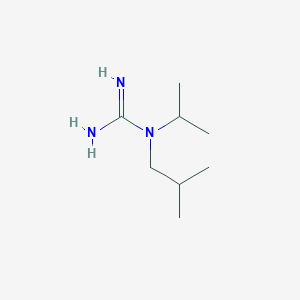
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine typically involves the reaction of an appropriate amine with a guanidine derivative. One possible synthetic route could be:
Starting Materials: 2-Methylpropylamine and propan-2-ylamine.
Reaction: These amines can be reacted with a guanidine precursor such as cyanamide or a guanidine salt under basic conditions.
Conditions: The reaction may require heating and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
For industrial production, the process would need to be scaled up, ensuring that the reaction conditions are optimized for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or other electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in organic synthesis.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Industry: Could be used in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpropyl)-1-(propan-2-YL)guanidine would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylpropyl)-1-(propan-2-YL)guanidine: can be compared with other guanidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other guanidines.
Eigenschaften
Molekularformel |
C8H19N3 |
|---|---|
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-1-propan-2-ylguanidine |
InChI |
InChI=1S/C8H19N3/c1-6(2)5-11(7(3)4)8(9)10/h6-7H,5H2,1-4H3,(H3,9,10) |
InChI-Schlüssel |
ODQTVQAAQPOSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C(C)C)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


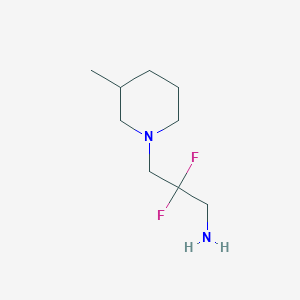
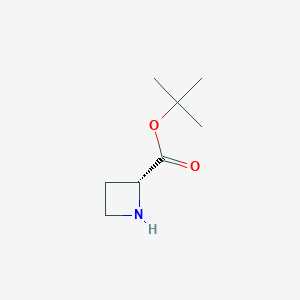
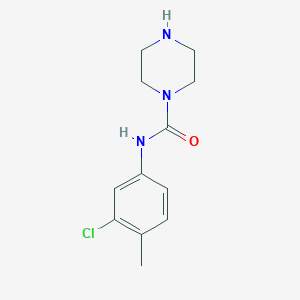
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
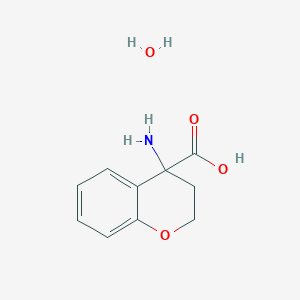
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
